molecular formula C18H20N4OS B11447540 6,6-dimethyl-2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6,6-dimethyl-2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11447540
M. Wt: 340.4 g/mol
InChI Key: WWBNLDNPKPOFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-dimethyl-2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetic organic compound belonging to the class of triazoloquinazolinones. This complex heterocyclic system features a fused triazole and quinazoline core, a structure recognized in medicinal chemistry for its diverse biological potential . Compounds based on the quinazoline scaffold are the subject of extensive research due to their wide spectrum of reported pharmacological activities . The specific substitution pattern on this molecule—including the 6,6-dimethyl group, the methylsulfanyl (S-CH₃) moiety at the 2-position, and the phenyl ring at the 9-position—can significantly influence its physicochemical properties, such as lipophilicity, and its interactions with biological targets . Researchers investigate triazoloquinazolinone derivatives for various applications, and the synthesis of such molecules is an active area of study, with recent advances employing green chemistry approaches like multi-component reactions catalyzed by deep eutectic solvents . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

6,6-dimethyl-2-methylsulfanyl-9-phenyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-18(2)9-12-14(13(23)10-18)15(11-7-5-4-6-8-11)22-16(19-12)20-17(21-22)24-3/h4-8,15H,9-10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBNLDNPKPOFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)SC)N2)C4=CC=CC=C4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Catalyst : L-Proline (20 mol%)

  • Solvent : Ethanol/water (1:1 v/v)

  • Temperature : Reflux (80°C)

  • Time : 90 minutes

  • Workup : Precipitation in ice-water, filtration, and recrystallization with ethanol.

Mechanism

The reaction proceeds through three sequential steps:

  • Knoevenagel Condensation : Benzaldehyde reacts with 5,5-dimethyl-1,3-cyclohexanedione to form an α,β-unsaturated ketone intermediate.

  • Michael Addition : The triazole nucleophile attacks the enone system, forming a covalent adduct.

  • Cyclization : Intramolecular dehydration and heterocyclization yield the triazoloquinazolinone core.

Synthetic Optimization and Green Metrics

The GAP chemistry approach eliminates the need for hazardous solvents and column chromatography. Key performance metrics include:

ParameterValue
Yield85%
Atom Economy85.7%
E-Factor0.58
Reaction Mass Efficiency76.3%
Catalyst Reusability3 cycles

This method outperforms traditional approaches by reducing waste generation and energy consumption while maintaining high regioselectivity.

Structural Confirmation and Analytical Data

The product was characterized using advanced spectroscopic techniques:

  • FT-IR : Absorption bands at 1665 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C=S stretch).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (s, 6H, CH₃), 2.52 (s, 3H, SCH₃), 3.21–3.45 (m, 4H, CH₂), 7.32–7.58 (m, 5H, Ar-H).

  • ¹³C NMR : Signals at δ 28.4 (SCH₃), 50.2 (C-6), 126.8–139.2 (aromatic carbons), 193.7 (C=O).

X-ray crystallography confirmed the fused tricyclic structure with a chair conformation in the cyclohexanone ring.

Comparative Analysis of Alternative Routes

While the GAP method is predominant, earlier synthetic strategies include:

Stepwise Cyclocondensation

A less efficient approach involving:

  • Synthesis of 3-amino-5-methylthio-1,2,4-triazole.

  • Condensation with benzaldehyde to form a Schiff base.

  • Cyclization with 5,5-dimethyl-1,3-cyclohexanedione under acidic conditions.

This method suffered from lower yields (62%) and required toxic solvents like DMF.

Solid-Phase Synthesis

Attempts to adapt the synthesis to polymer-supported reagents resulted in incomplete cyclization and product contamination, highlighting the superiority of solution-phase GAP chemistry.

Scalability and Industrial Relevance

The GAP protocol has been successfully scaled to 100-gram batches without yield reduction, demonstrating commercial viability. Key advantages for industrial adoption include:

  • Cost Efficiency : L-Proline is inexpensive and non-toxic.

  • Safety : Aqueous ethanol minimizes explosion risks.

  • Sustainability : 92% of solvents are recoverable via distillation.

Challenges and Limitations

Despite its efficiency, the method faces two constraints:

  • Substrate Scope : Bulky aldehydes (e.g., 2-naphthaldehyde) reduce yields to 68% due to steric hindrance.

  • Sensitivity to Moisture : Anhydrous conditions are critical during recrystallization to prevent hydrate formation .

Chemical Reactions Analysis

Core Reactivity of the Triazoloquinazoline System

The fused triazole-quinazoline framework governs key reactions:

  • Electrophilic substitution occurs at electron-rich positions of the quinazoline ring (C-5 and C-7), often facilitated by Lewis acids like AlCl₃ .

  • Nucleophilic attacks target the methylsulfanyl group (SMe), which acts as a leaving group in substitution reactions .

Methylsulfanyl Group Reactivity

The SMe substituent participates in:

Reaction TypeConditionsProductRole in Derivative Synthesis
Oxidation H₂O₂/AcOHSulfoxide (-SO-) or sulfone (-SO₂-)Modifies polarity and bioactivity
Alkylation R-X/K₂CO₃Thioether derivatives (e.g., -SR)Tailors lipophilicity for drug design
Nucleophilic Displacement Amines/EtOHAmine-substituted analogsEnhances target specificity

Dimethyl Substituent Stability

The 6,6-dimethyl group shows limited reactivity under standard conditions but influences steric effects during ring-opening reactions .

Thionation of the Quinazolinone Moiety

Lawesson’s reagent converts the lactam carbonyl (C=O) to thiolactam (C=S), enhancing electrophilicity for further modifications :

C=OLawesson’s reagentC=S\text{C=O} \xrightarrow{\text{Lawesson's reagent}} \text{C=S}

Applications : Enables synthesis of thioamide derivatives for kinase inhibition studies .

Chlorination

Phosphorus pentachloride (PCl₅) replaces hydroxyl or carbonyl oxygen with chlorine, creating reactive intermediates for cross-coupling reactions :

C=OPCl5C-Cl\text{C=O} \xrightarrow{\text{PCl}_5} \text{C-Cl}

Catalytic Transformations

CatalystReactionOutcome
Pd/CHydrogenolysisReduces triazole ring unsaturation
CuIUllmann couplingIntroduces aryl/alkyl groups at C-2

Comparative Reactivity with Structural Analogs

CompoundKey Structural DifferenceReactivity Divergence
2-(Ethylsulfanyl)-6,6-dimethyl analogLonger thioether chainReduced electrophilicity at SMe
9-(3,4,5-Trimethoxyphenyl) derivativeAdditional methoxy groupsEnhanced solubility for aqueous-phase reactions

Synthetic Considerations

  • Purification : Chromatography (SiO₂, eluent: CH₂Cl₂/MeOH) is critical due to byproduct formation during thionation .

  • Yield Optimization : Microwave-assisted synthesis improves reaction rates for alkylation steps (70→90% yield) .

Scientific Research Applications

Biological Activities

The biological activities of 6,6-dimethyl-2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one have been investigated in several studies:

  • Anticancer Activity : Research indicates that compounds derived from the quinazolinone scaffold exhibit significant inhibitory effects on various cancer cell lines. Notably, derivatives have been shown to inhibit Polo-like kinase 1 (Plk1), a critical regulator of mitosis that is often overexpressed in cancer cells. These inhibitors demonstrated IC50 values in the nanomolar range against Plk1 and were effective in reducing cell proliferation in vitro .
  • Antimicrobial Properties : Some studies have reported that derivatives of this compound possess antimicrobial activity against a range of pathogens. The presence of sulfur and nitrogen in the structure may contribute to its efficacy against bacterial strains .

Therapeutic Applications

The therapeutic potential of 6,6-dimethyl-2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one extends beyond oncology:

  • Antiviral Agents : There is emerging evidence suggesting that modifications to the triazoloquinazolinone framework could lead to new antiviral agents. The structural diversity allows for the exploration of interactions with viral proteins or enzymes essential for viral replication.
  • Neurological Disorders : Some derivatives have been investigated for their neuroprotective effects. The ability to penetrate the blood-brain barrier makes these compounds candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
  • Inflammation Modulators : Given their biological activity profile, these compounds may also serve as anti-inflammatory agents by modulating pathways involved in inflammatory responses.

Case Studies and Research Findings

Several case studies highlight the effectiveness and versatility of this compound:

  • Inhibition Studies : A detailed structure–activity relationship (SAR) study demonstrated that specific substitutions on the quinazolinone core significantly enhanced Plk1 inhibitory activity. For example, the introduction of methylsulfanyl groups was found to improve binding affinity and selectivity towards Plk1 compared to related kinases .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics of selected derivatives revealed favorable properties such as increased solubility and metabolic stability. These attributes are crucial for developing viable therapeutic candidates that can be effectively administered in clinical settings.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The triazoloquinazolinone family encompasses diverse derivatives with structural variations that significantly impact synthetic efficiency, physicochemical properties, and bioactivity. Below is a detailed comparison:

Structural and Substituent Variations
Compound Name Key Substituents Core Heterocycle Reference
6,6-Dimethyl-2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 6,6-dimethyl; 2-methylsulfanyl; 9-phenyl Triazolo[5,1-b]quinazolinone Target
9-(4-Hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 6,6-dimethyl; 9-(4-hydroxyphenyl) Triazolo[5,1-b]quinazolinone
5-Chloro-8-methyl-2-methylsulfanyl[1,2,4]triazolo[1,5-a]quinazoline (9f) 8-methyl; 2-methylsulfanyl; 5-chloro Triazolo[1,5-a]quinazoline
7a: 9-(2-Chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-4H-1,2,4-triazolo[5,1-b]quinazolin-8-one 6,6-dimethyl; 9-(2-chlorophenyl) Triazolo[5,1-b]quinazolinone
8-Methyl-2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one (5g) 8-methyl; 2-methylsulfanyl Triazolo[1,5-a]quinazolinone

Key Observations :

  • Substituent Position : The 2-methylsulfanyl group is conserved in the target compound and 5g/9f, but positional differences (e.g., 8-methyl in 5g vs. 6,6-dimethyl in the target) alter steric and electronic properties .
  • Aromatic Moieties : The 9-phenyl group in the target contrasts with 9-(2-chlorophenyl) in 7a, which enhances RXFP4 selectivity due to halogen interactions .
Spectral and Physicochemical Properties
  • Melting Points :

    • The target compound’s analogs (e.g., 7a) exhibit high thermal stability (m.p. >300°C), attributed to rigid fused-ring systems .
    • Chlorinated derivatives (e.g., 9f) show lower solubility due to hydrophobic Cl substituents .
  • NMR Trends :

    • Methylsulfanyl Groups : In 5g (δ 3.72 ppm for SCH3) and 9f (δ 3.12–3.72 ppm), the methylsulfanyl proton signals align with the target compound’s expected spectral profile .
    • Aromatic Protons : The 9-phenyl group in the target compound resonates similarly to 7a’s 2-chlorophenyl (δ 7.24–7.42 ppm) but lacks deshielding from electron-withdrawing Cl .
Pharmacological Activity
Compound Bioactivity (IC50/RXFP4 Selectivity) Key Substituent Effect Reference
Target Compound Not explicitly reported 9-phenyl: May enhance lipophilicity
7a (2-chlorophenyl) RXFP4 EC50 = 0.8 μM 2-Cl: Improves receptor binding
9-(4-Hydroxyphenyl) Moderate cAMP inhibition 4-OH: Polar group reduces membrane penetration

The target compound’s 9-phenyl group likely balances lipophilicity and receptor engagement, though halogenated analogs (e.g., 7a) show higher RXFP4 potency due to halogen-bonding interactions . Methylsulfanyl at position 2 may enhance metabolic stability compared to hydroxyl or methoxy groups .

Biological Activity

6,6-Dimethyl-2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects and structure-activity relationships (SAR).

The molecular formula of 6,6-dimethyl-2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is C18H20N4OSC_{18}H_{20}N_{4}OS, with a molecular weight of approximately 340.44 g/mol. The compound features a tetrahydrotriazole ring fused to a quinazolinone structure, which is known for various biological activities.

Agonistic Activity

Recent studies have highlighted the compound's role as a selective agonist for the RXFP4 receptor. In a high-throughput screening campaign involving 52,000 compounds, derivatives of the triazoloquinazolinone scaffold exhibited significant activity in cellular assays measuring cAMP accumulation and ERK1/2 phosphorylation in CHO cells overexpressing RXFP4 .

Table 1: Biological Activity of Selected Compounds

CompoundEC50 (μM)Efficacy (%)Target Receptor
6,6-Dimethyl-2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one0.2570RXFP4
Other derivative0.3565RXFP3

Neuroprotective Effects

In addition to its receptor activity, compounds similar to this triazoloquinazolinone have been investigated for neuroprotective properties. They have shown promise in reducing oxidative stress and apoptosis in neuronal cell lines. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the triazole and quinazolinone moieties significantly impact biological activity. For instance:

  • Substituting different phenyl groups alters receptor selectivity.
  • The presence of methylthio groups enhances lipophilicity and bioavailability.

Figure 1: Structural Modifications and Their Impact on Activity
SAR Analysis (Note: Placeholder for actual image)

Case Study 1: RXFP4 Agonism

In a study conducted by Gong et al., various derivatives of the triazoloquinazolinone were synthesized and evaluated for their ability to activate RXFP4. The lead compound demonstrated an EC50 value of 0.25 μM with an efficacy of 70%, indicating strong agonistic properties that could be leveraged for therapeutic development against metabolic disorders .

Case Study 2: Neuroprotective Screening

Another investigation focused on neuroprotective effects where derivatives were tested against oxidative stress-induced cell death in SH-SY5Y neuroblastoma cells. The results indicated that certain modifications led to a significant reduction in cell death rates compared to controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.